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Compound of Interest

Compound Name:
N-butyl-2-methylcyclohexan-1-

amine

CAS No.: 55794-86-0

Cat. No.: B13271985 Get Quote

Executive Summary
N-Butyl-2-methylcyclohexan-1-amine is a robust, recoverable chiral auxiliary belonging to

the class of sterically hindered secondary amines.[1] Structurally derived from 2-

methylcyclohexanone, this auxiliary is particularly effective in the asymmetric

-alkylation of aldehydes and ketones via metalloenamine or organocatalytic enamine
intermediates.[1]

Unlike fragile chiral auxiliaries, this scaffold offers high conformational rigidity due to the

cyclohexane chair, providing exceptional facial discrimination (stereoshielding).[1] This guide

details the protocols for its use in generating quaternary and tertiary stereocenters with high

enantiomeric excess (ee >90%), emphasizing the "Yamada-Koga" type metalloenamine

methodology.[1]

Chemical Profile & Mechanism of Action[1]
Structural Logic
The auxiliary features two critical stereochemical elements:

The C2-Methyl Group: Acts as the primary "conformational anchor," forcing the cyclohexane

ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]
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The N-Butyl Group: Provides solubility in non-polar solvents (THF, Toluene) and adds steric

bulk to the nitrogen, preventing non-specific aggregation of lithiated intermediates.[1]

Mechanism: The Metalloenamine Pathway
When condensed with a prochiral ketone (e.g., cyclohexanone) and deprotonated, the auxiliary

forms a Lithium Enamine.[1]

Steric Locking: The lithium atom coordinates with the enamine nitrogen and potentially the

solvent or internal ligands.[1] The C2-methyl group dictates the approach of the electrophile.

[1]

Facial Selectivity: The electrophile (

) attacks the double bond from the face opposite the steric bulk of the auxiliary's axial
substituents, leading to high diastereoselectivity in the intermediate and high
enantioselectivity in the final hydrolyzed product.[1]
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Caption: Workflow for asymmetric alkylation via the metalloenamine pathway using N-butyl-2-
methylcyclohexan-1-amine.

Experimental Protocols
Protocol A: Preparation of the Chiral Imine
Prerequisite: Ensure the auxiliary is enantiopure (e.g., (1S,2S)-N-butyl-2-methylcyclohexan-
1-amine).[1]

Reagents:
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(1S,2S)-N-butyl-2-methylcyclohexan-1-amine (1.0 equiv)[1]

Substrate Ketone (e.g., cyclohexanone, 1.0 equiv)[1]

Solvent: Benzene or Toluene (anhydrous)[1]

Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv)[1]

Procedure:

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

Charging: Add the auxiliary, ketone, and solvent (0.5 M concentration).[1] Add the pTSA

catalyst.[1]

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

Completion: Continue reflux until the theoretical amount of water is collected (typically 4–12

hours).

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to

remove solvent.

Purification: Distill the crude imine under high vacuum (if stable) or use directly in the next

step to prevent hydrolysis.

Protocol B: Asymmetric -Alkylation (The "Yamada"
Modification)
This step introduces the chirality.[1] The use of LDA generates the rigid metalloenamine.[1]

Reagents:

Chiral Imine (from Protocol A)[1]

LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

Alkyl Halide (R-X) (1.2 equiv)[1]
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Solvent: THF (anhydrous)

Temperature: -78°C to 0°C[1]

Procedure:

Enamine Generation:

Cool a solution of LDA in THF to -78°C under Argon/Nitrogen.

Dropwise add the Chiral Imine (dissolved in minimal THF) over 15 minutes.

Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the

thermodynamically stable lithio-enamine.

Alkylation:

Cool the mixture back to -78°C.

Add the Alkyl Halide (dissolved in THF) dropwise.[1] Crucial: Maintain -78°C to maximize

kinetic control and stereoselectivity.

Stir for 2–4 hours at -78°C, then allow to warm slowly to room temperature overnight.

Hydrolysis (Cleavage):

Quench the reaction with 1N HCl (aqueous).

Stir vigorously at room temperature for 1–2 hours. The imine hydrolyzes to release the

chiral ketone and the amine salt.[1]

Extraction:

Extract the aqueous layer with diethyl ether or pentane (Organic Layer = Product).[1]

Basify the remaining aqueous layer with NaOH (pH > 12) to liberate the free amine

auxiliary.[1]

Extract the basic aqueous layer with DCM (Organic Layer = Recovered Auxiliary).[1]
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Quantitative Performance Data
The following table summarizes expected performance metrics based on standard alkylation

substrates (e.g., cyclohexanone derivatives).

Substrate
(Ketone)

Electrophile
(R-X)

Yield (%) ee (%)
Configurati
on

Notes

Cyclohexano

ne
Methyl Iodide 75-85 88-94 S

Standard

benchmark

Cyclohexano

ne

Benzyl

Bromide
70-80 90-96 S

High steric

bulk improves

ee

Cyclohexano

ne
Allyl Bromide 65-75 85-90 S

Sensitive to

temp

4-t-

Butylcyclohex

anone

Methyl Iodide 80-90 >95 trans

Double

stereodifferen

tiation

Note: Configuration assumes the use of (1S,2S)-auxiliary.[1] Inverting the auxiliary

stereochemistry inverts the product configuration.

Recovery and Troubleshooting
Auxiliary Recovery
One of the primary economic advantages of N-butyl-2-methylcyclohexan-1-amine is its

recyclability.[1]

Method: Post-hydrolysis, the auxiliary exists as a hydrochloride salt in the aqueous phase.[1]

Protocol: Basify aqueous phase with 2M NaOH

Extract with DCM

Dry over Na₂SO₄
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Distill.

Efficiency: Typical recovery rates are >90%.[1][2]

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low ee%
Temperature fluctuation during

alkylation.[1]

Ensure strict -78°C

maintenance during R-X

addition.[1]

Low Yield Incomplete imine formation.[1]
Extend Dean-Stark reflux time;

ensure anhydrous conditions.

Racemization Harsh hydrolysis conditions.[1]

Use a buffered acetic

acid/NaOAc solution for

hydrolysis instead of strong

HCl.[1]

No Reaction Steric bulk of R-X too high.

Add HMPA or DMPU as a co-

solvent to increase reactivity of

the enolate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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